N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-methoxy-2-methylbenzenesulfonamide
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Overview
Description
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-methoxy-2-methylbenzenesulfonamide is a complex organic compound characterized by the presence of a thiophene ring, a sulfonamide group, and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-methoxy-2-methylbenzenesulfonamide typically involves multiple steps:
Formation of the Thiophene Derivative: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Hydroxylation: Introduction of the hydroxy group at the desired position on the pentyl chain can be achieved through selective hydroxylation reactions, often using reagents like osmium tetroxide or hydrogen peroxide in the presence of catalysts.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the appropriate amine with a sulfonyl chloride derivative under basic conditions, typically using a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde, depending on the reagents used (e.g., PCC, DMP).
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions, such as with lithium aluminum hydride.
Substitution: The methoxy group on the benzene ring can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of primary amines
Substitution: Introduction of various nucleophiles onto the benzene ring
Scientific Research Applications
Chemistry
In organic synthesis, N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-methoxy-2-methylbenzenesulfonamide can be used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile building block.
Biology
This compound may exhibit biological activity due to the presence of the sulfonamide group, which is known for its antibacterial properties. It could be explored for potential use in drug development, particularly in designing inhibitors for specific enzymes.
Medicine
In medicinal chemistry, the compound could be investigated for its potential as a therapeutic agent. The combination of the thiophene ring and sulfonamide group might offer unique interactions with biological targets, making it a candidate for drug discovery.
Industry
In the materials science industry, this compound could be used in the development of new materials with specific electronic or optical properties, leveraging the unique characteristics of the thiophene ring.
Mechanism of Action
The mechanism by which N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-methoxy-2-methylbenzenesulfonamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their activity through competitive or non-competitive binding. The sulfonamide group could mimic the structure of natural substrates, allowing the compound to interfere with metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-5-methylthiophene-2-sulfonamide
- N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-methoxybenzenesulfonamide
Uniqueness
Compared to similar compounds, N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-methoxy-2-methylbenzenesulfonamide stands out due to the presence of both a methoxy group and a methyl group on the benzene ring. This unique substitution pattern can influence its reactivity and interaction with biological targets, potentially offering distinct advantages in specific applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-3-ylpentyl)-4-methoxy-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4S2/c1-13-11-16(22-2)3-4-17(13)24(20,21)18-8-5-14(6-9-19)15-7-10-23-12-15/h3-4,7,10-12,14,18-19H,5-6,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZQQHBSHWEEEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCCC(CCO)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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